2,3-Diamino-5-methoxypyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

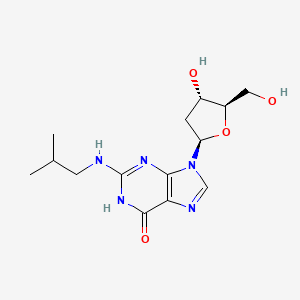

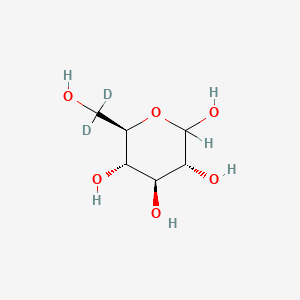

2,3-Diamino-5-methoxypyridine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₁Cl₂N₃O and its molecular weight is 212.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Compounds : A study by Jun (2007) focused on synthesizing 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine, demonstrating the utility of similar compounds in complex organic syntheses (C. Jun, 2007).

Antitumor Activity : Grivsky et al. (1980) described the synthesis of a pyridine derivative with significant activity against the Walker 256 carcinosarcoma in rats, highlighting the potential of such compounds in cancer research (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).

Corrosion Inhibition : Ansari, Quraishi, and Singh (2017) investigated the corrosion inhibition performance of chromenopyridine derivatives, including 2,4-diamino-5-phenoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile, for N80 steel in hydrochloric acid, showcasing the application in material sciences (K. R. Ansari, M. Quraishi, Ambrish Singh, 2017).

Synthesis and Characterization of Metal Complexes : İlkimen (2019) researched the synthesis and characterization of mixed ligand Cu(II) complexes using 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives, demonstrating applications in coordination chemistry and materials science (H. İlkimen, 2019).

Spectroscopic and Thermal Studies : Alghanmi and Habeeb (2015) conducted spectroscopic and thermal studies on the charge transfer complexation of 5-amino-2-methoxypyridine with chloranilic acid, illustrating its application in physical chemistry and materials science (Reem M. Alghanmi, M. M. Habeeb, 2015).

Synthesis of Fluorescent Dyes : Shirai et al. (1998) reported the synthesis of 2,5-Diamino-3,6-dicyanopyrazine, a new fluorescent chromophore with strong yellowish-green fluorescence in solution, indicating its potential use in the development of functional dye materials (K. Shirai, A. Yanagisawa, Hiroshi Takahashi, K. Fukunishi, M. Matsuoka, 1998).

Safety and Hazards

This chemical is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

5-methoxypyridine-2,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-10-4-2-5(7)6(8)9-3-4;;/h2-3H,7H2,1H3,(H2,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLIQVGOFLTPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)